molecular formula C16H18N2O3 B3105720 Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate CAS No. 1546157-42-9

Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate

Cat. No. B3105720
CAS RN: 1546157-42-9
M. Wt: 286.33 g/mol
InChI Key: FBZKFYCRLXFYNB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For “Methyl 4-amino-3-methoxybenzoate”, the melting point is 128-131°, the predicted boiling point is 332.0±22.0 °C, and the predicted density is 1.179±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

One of the primary applications of similar compounds involves their synthesis for use in radiopharmaceuticals. For instance, Taylor et al. (1996) detailed the preparation of radioactively labeled compounds, which could serve as tracers or therapeutic agents in nuclear medicine. Their work illustrates the potential of such compounds in medical diagnostics and treatment, highlighting the intricate chemistry involved in introducing radioactive isotopes into organic molecules for specific targeting within biological systems (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Chemical Synthesis and Characterization

Another research focus is the synthesis and characterization of molecules derived from or related to "Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate." Ukrainets et al. (2014) explored the cyclization reactions of certain benzoate derivatives in the presence of bases, leading to the formation of anilides. This study underscores the versatility of these compounds in organic synthesis, providing insights into reaction mechanisms and the influence of structural modifications on chemical behavior (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Material Science and Catalysis

In material science and catalysis, compounds like "this compound" are investigated for their potential as intermediates in producing materials with unique properties. Vosmann et al. (2008) demonstrated the preparation of lipophilic alkyl benzoates via solvent-free, lipase-catalyzed esterification and transesterification. Their research highlights the application of these compounds in the development of environmentally friendly chemical processes and materials with potential industrial applications (Vosmann, Wiege, Weitkamp, & Weber, 2008).

Antimicrobial and Anticancer Studies

Furthermore, some derivatives of "this compound" have been studied for their biological activities, including antimicrobial and anticancer properties. Shakir, Saoud, and Hussain (2020) synthesized novel benzoxazine derivatives exhibiting significant antibacterial ability, showcasing the potential pharmaceutical applications of these compounds (Shakir, Saoud, & Hussain, 2020).

properties

IUPAC Name

methyl 4-amino-3-[(4-methoxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-13-6-3-11(4-7-13)10-18-15-9-12(16(19)21-2)5-8-14(15)17/h3-9,18H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZKFYCRLXFYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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